molecular formula C9H9Cl2F3N4 B2754047 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride CAS No. 2248366-69-8

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride

Cat. No.: B2754047
CAS No.: 2248366-69-8
M. Wt: 301.09
InChI Key: NWYOVMKZCIFAFX-UHFFFAOYSA-N
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Description

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride is a chemical compound with the molecular formula C9H7F3N4.2HCl. It is known for its unique structure, which includes a pyridine ring, a pyrazole ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Formation of the Pyridine Ring: The pyridine ring is typically introduced through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)-3-(trifluoromethyl)pyrazole: Similar structure but lacks the amine group.

    5-(Trifluoromethyl)-1H-pyrazole-4-amine: Similar structure but lacks the pyridine ring.

    1-(Pyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the dihydrochloride salt

Uniqueness

1-Pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride is unique due to the presence of both the pyridine and pyrazole rings, the trifluoromethyl group, and the dihydrochloride salt. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4.2ClH/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6;;/h1-5H,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYOVMKZCIFAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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